molecular formula C8H11BrN2 B13199592 4-Bromo-1-cyclopentyl-1h-imidazole

4-Bromo-1-cyclopentyl-1h-imidazole

Cat. No.: B13199592
M. Wt: 215.09 g/mol
InChI Key: IZUHTDKJCPHVGB-UHFFFAOYSA-N
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Description

4-Bromo-1-cyclopentyl-1H-imidazole is a substituted imidazole derivative featuring a bromine atom at the 4-position and a cyclopentyl group at the 1-position of the imidazole ring. Substituted imidazoles are pivotal in medicinal chemistry due to their versatility as enzyme inhibitors, receptor modulators, and intermediates in organic synthesis .

Properties

Molecular Formula

C8H11BrN2

Molecular Weight

215.09 g/mol

IUPAC Name

4-bromo-1-cyclopentylimidazole

InChI

InChI=1S/C8H11BrN2/c9-8-5-11(6-10-8)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

IZUHTDKJCPHVGB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(N=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-1-cyclopentyl-1h-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentylamine with glyoxal in the presence of ammonium acetate, followed by bromination using a brominating agent such as N-bromosuccinimide .

Industrial Production Methods: Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-1-cyclopentyl-1h-imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution: Substituted imidazoles with various functional groups.

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Reduced imidazole derivatives.

Scientific Research Applications

4-Bromo-1-cyclopentyl-1h-imidazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Bromo-1-cyclopentyl-1h-imidazole involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Substituent Variations

The substituent at the 1-position of the imidazole ring significantly influences steric, electronic, and solubility properties. Key analogs include:

Compound Name Substituent (1-position) Molecular Formula Molecular Weight Key Structural Features
4-Bromo-1-cyclopentyl-1H-imidazole* Cyclopentyl C₈H₁₁BrN₂ 229.09 g/mol Bulky aliphatic ring; moderate lipophilicity
4-Bromo-1-cyclopropyl-1H-imidazole Cyclopropyl (3-membered ring) C₆H₇BrN₂ 201.04 g/mol High ring strain; increased reactivity
4-Bromo-1-(4-fluorophenyl)-1H-imidazole 4-Fluorophenyl C₉H₆BrFN₂ 249.06 g/mol Aromatic; enhanced π-π stacking potential
4-Bromo-1,2-dimethyl-1H-imidazole Methyl C₅H₇BrN₂ 175.03 g/mol Small substituent; high solubility
1-(4-Bromo-3-methoxy-benzenesulfonyl)-4-methyl-1H-imidazole Sulfonyl aryl C₁₁H₁₀BrN₂O₃S 361.18 g/mol Polar sulfonyl group; acidic hydrogen

*Inferred properties based on cyclopentyl analogs.

Key Observations :

  • Cyclopentyl vs.
  • Aryl vs. Aliphatic : Aryl substituents (e.g., 4-fluorophenyl) enhance aromatic interactions in biological systems, whereas aliphatic groups (e.g., cyclopentyl) may improve membrane permeability .

Physical and Spectral Properties

  • NMR Shifts :
    • 4-Bromo-1-(1-(6-methoxynaphthalen-2-yl)ethyl)-1H-imidazole : Distinct aromatic protons (δ 7.75–7.07 ppm) and methoxy resonance (δ 3.91 ppm) .
    • 4-Bromo-1-cyclopropyl-1H-imidazole : Cyclopropyl protons appear as multiplets (δ 1.0–2.0 ppm), contrasting with cyclopentyl’s broader signals (δ 1.5–2.5 ppm) .
  • Melting Points :
    • Benzimidazole derivatives (e.g., compound 53) exhibit higher melting points (200–202°C) due to hydrogen bonding , whereas aliphatic-substituted imidazoles are often oils or low-melting solids .

Biological Activity

4-Bromo-1-cyclopentyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by a bromine substituent at the 4-position and a cyclopentyl group at the 1-position. Its molecular formula is C_{10}H_{12}BrN_{3} with a molecular weight of approximately 245.12 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and its applications in various therapeutic areas.

The synthesis of this compound can be achieved through various methods, including nucleophilic substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The unique structural features of this compound enhance its reactivity, making it suitable for further modifications to improve biological activity.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. It is believed to interact with specific enzyme active sites, thereby inhibiting their function and affecting various biological pathways. For instance, studies have shown that derivatives of imidazole compounds can possess antibacterial, antifungal, and anticancer properties due to their ability to inhibit key enzymes involved in microbial growth and tumor progression .

Antimicrobial Properties

The antimicrobial activity of this compound has been highlighted in several studies. It has shown promising results against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. The compound's effectiveness was evaluated using standard methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays.

Compound Zone of Inhibition (mm) Test Organism
This compound20E. coli
This compound25B. subtilis
Amikacin28E. coli
Ciprofloxacin19B. subtilis

This table summarizes the antimicrobial activity observed in various studies, indicating that this compound exhibits comparable or superior activity against certain pathogens when compared to established antibiotics .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its potential anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the inhibition of specific signaling pathways associated with cell proliferation and survival . The exact mechanism of action remains under investigation, but it is hypothesized that the compound's ability to bind to target proteins involved in tumor growth plays a crucial role.

Case Studies

Several case studies have explored the biological activities of imidazole derivatives, including this compound:

  • Antibacterial Activity : A study by Jain et al. synthesized various imidazole derivatives and evaluated their antibacterial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound exhibited significant antibacterial activity, supporting its potential use as a therapeutic agent .
  • Anticancer Studies : Research conducted on imidazole derivatives demonstrated their capacity to inhibit cancer cell proliferation in vitro. The findings suggested that these compounds could serve as lead molecules for developing new anticancer drugs targeting specific cellular pathways involved in tumorigenesis .

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